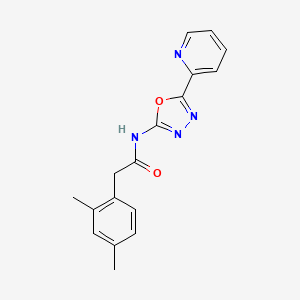
2-(2,4-dimethylphenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,4-dimethylphenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and findings, emphasizing its potential therapeutic applications.
Chemical Structure
This compound comprises several functional groups that contribute to its biological properties. The presence of a dimethylphenyl group, a pyridinyl moiety, and an oxadiazolyl structure plays a significant role in its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16N4O2 |
| Molecular Weight | 308.341 g/mol |
| CAS Number | 1235089-43-6 |
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been evaluated for its potential as a ligand for peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolic regulation and cancer therapy.
Anticancer Activity
A study highlighted the potential of oxadiazole derivatives as PPAR-α agonists. The compound demonstrated promising cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities exhibited EC50 values ranging from 0.23 to 0.83 μM in tumor cell lines such as A-498 and DU 145 . This suggests that modifications to the oxadiazole structure can significantly enhance anticancer properties.
Anti-inflammatory Activity
In another investigation focusing on a series of oxadiazole derivatives, compounds similar to the target compound were shown to possess notable anti-inflammatory effects. Some derivatives achieved IC50 values lower than that of diclofenac, a standard anti-inflammatory drug . This positions the compound as a candidate for further development in treating inflammatory conditions.
Antimicrobial Activity
The biological evaluation of related oxadiazole compounds revealed substantial antimicrobial properties. Preliminary assays indicated that certain derivatives exhibited effective inhibition against various microbial strains . Such findings suggest that the target compound may also hold potential as an antimicrobial agent.
Case Studies
- Study on PPAR Agonist Activity
- Antitumor Activity Assessment
- Anti-inflammatory Evaluation
属性
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-6-7-13(12(2)9-11)10-15(22)19-17-21-20-16(23-17)14-5-3-4-8-18-14/h3-9H,10H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVOUOJKVPBGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














